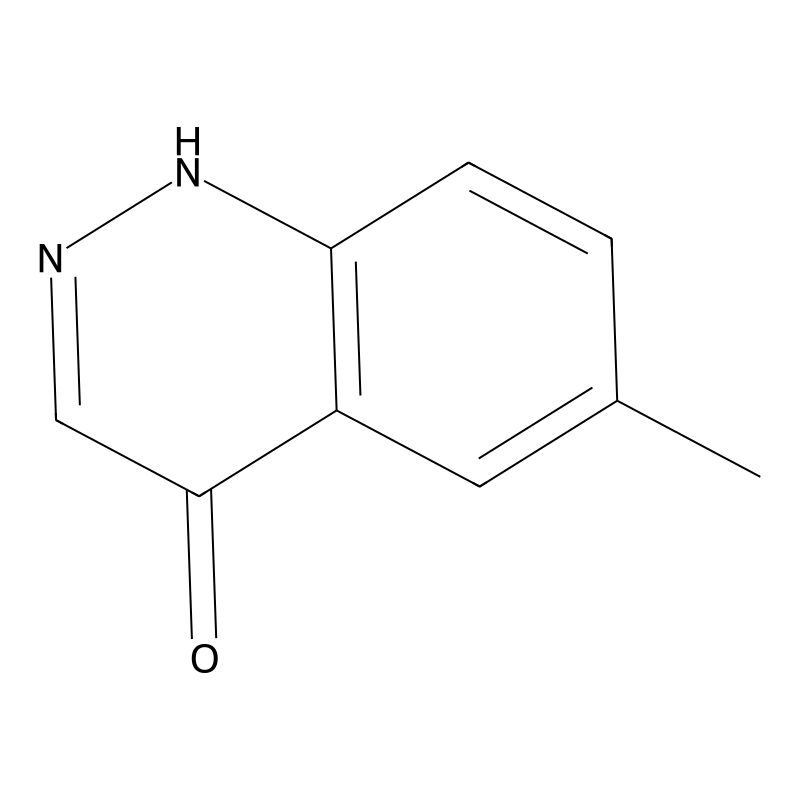

6-methylcinnolin-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacology

Methods of Application: The compound is used in various synthetic protocols to construct the quinoline scaffold, a key structure in many pharmaceuticals. Techniques include classical synthesis protocols and modern approaches like transition metal-catalyzed reactions and green chemistry protocols.

Results and Outcomes: The use of 6-methylcinnolin-4-ol in these syntheses has led to the development of compounds with significant biological and pharmaceutical activities, including anticancer, antioxidant, and anti-inflammatory properties .

Organic Chemistry

Application Summary: In organic chemistry, 6-methylcinnolin-4-ol serves as a building block for complex organic syntheses, contributing to the development of new covalent bonds and functional groups.

Methods of Application: The compound is utilized in multistep syntheses, often involving reagents and name reactions, to create intricate molecular architectures.

Results and Outcomes: The application of 6-methylcinnolin-4-ol in organic synthesis has enabled the creation of diverse organic molecules, showcasing its versatility as a chemical precursor .

Industrial Chemistry

Application Summary: 6-methylcinnolin-4-ol finds applications in industrial chemistry, particularly in catalysis, which is fundamental for process efficiency and sustainability.

Methods of Application: It is involved in the development of catalysts that facilitate chemical reactions, with a focus on optimizing catalyst performance through structural modifications and doping.

Results and Outcomes: The incorporation of 6-methylcinnolin-4-ol in catalysts has improved reaction rates and yields, contributing to more sustainable industrial practices .

Medicinal Chemistry

Application Summary: In medicinal chemistry, 6-methylcinnolin-4-ol is used to design and synthesize new drugs, with a focus on antibacterial agents to combat antimicrobial resistance.

Methods of Application: The compound is employed in the design and synthesis of new drug classes, often using biocatalytic methodologies for greener and more sustainable production.

Results and Outcomes: Research has yielded new classes of antitubercular agents, demonstrating the compound’s efficacy in drug development .

Biochemistry

Application Summary: 6-methylcinnolin-4-ol’s role in biochemistry includes its use in enzymatic technologies and metabolic engineering for the production of chemicals and pharmaceuticals.

Methods of Application: The compound is used in metabolic engineering of microbes for the synthesis of value-added chemicals, pharmaceuticals, and nutraceuticals.

Results and Outcomes: The bioengineering processes involving 6-methylcinnolin-4-ol have led to the sustainable production of various bioactive compounds .

Environmental Science

Application Summary: 6-methylcinnolin-4-ol contributes to environmental science by aiding in the development of nanomaterials for environmental improvement and pollution remediation.

Methods of Application: The compound is explored for its potential in creating nanostructures that can be used for water purification and environmental pollutant degradation.

Results and Outcomes: Studies suggest that 6-methylcinnolin-4-ol-based nanomaterials can significantly contribute to environmental sustainability and pollution control .

Nanotechnology

Application Summary: “6-methylcinnolin-4-ol” is being explored in nanotechnology for its potential to create novel nanomaterials with unique properties for various applications, including electronics and healthcare.

Methods of Application: The compound can be used to synthesize nanoparticles or to modify the surface of existing nanoparticles to enhance their interaction with biological systems or improve their electrical properties.

Results and Outcomes: Research has shown that nanoparticles functionalized with “6-methylcinnolin-4-ol” exhibit improved stability and biocompatibility, making them suitable for biomedical applications .

Analytical Chemistry

Application Summary: In analytical chemistry, “6-methylcinnolin-4-ol” is utilized as a reagent in chemical assays and spectroscopic analysis due to its distinct chemical properties.

Methods of Application: It is used in chromatography and spectrometry as a standard or a derivatization agent to detect and quantify various chemical species.

Results and Outcomes: The use of “6-methylcinnolin-4-ol” has led to the development of more sensitive and accurate analytical methods for the detection of trace elements and compounds .

Material Science

Application Summary: “6-methylcinnolin-4-ol” contributes to material science by aiding in the synthesis of advanced materials with desired mechanical and chemical properties.

Methods of Application: The compound is incorporated into polymers and composites to modify their properties, such as increasing thermal stability or enhancing electrical conductivity.

Results and Outcomes: Materials synthesized with “6-methylcinnolin-4-ol” have shown improved performance in various applications, including high-stress environments and electronic devices .

Agricultural Chemistry

Application Summary: In agricultural chemistry, “6-methylcinnolin-4-ol” is investigated for its use in developing new pesticides and herbicides with lower environmental impact.

Methods of Application: The compound is used in the synthesis of agrochemicals that target specific pests or weeds, reducing the need for broad-spectrum chemicals.

Results and Outcomes: Studies indicate that “6-methylcinnolin-4-ol”-based agrochemicals are effective at controlling target species while minimizing harm to non-target organisms and ecosystems .

Computational Chemistry

Application Summary: “6-methylcinnolin-4-ol” is used in computational chemistry to model and predict the behavior of chemical systems and reactions.

Methods of Application: The compound’s structure and properties are analyzed using computational methods to understand its reactivity and interaction with other molecules.

Chemical Engineering

Application Summary: “6-methylcinnolin-4-ol” plays a role in chemical engineering, particularly in process optimization and the development of efficient chemical production methods.

Methods of Application: It is used in the design of chemical reactors and processes to maximize yield and minimize waste, often through the use of catalysis and reaction engineering principles.

Results and Outcomes: The optimization of processes involving “6-methylcinnolin-4-ol” has led to more sustainable and cost-effective chemical production .

6-Methylcinnolin-4-ol is a heterocyclic compound belonging to the cinnoline family, characterized by its unique bicyclic structure that includes a methyl group and a hydroxyl group. The molecular formula of 6-methylcinnolin-4-ol is , and it features a fused ring system that contributes to its chemical properties and biological activities. The compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities.

The chemical reactivity of 6-methylcinnolin-4-ol can be attributed to the presence of both the hydroxyl group and the nitrogen atoms in its structure. Key reactions include:

- Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles under appropriate conditions.

- Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes, depending on the reaction conditions.

- Condensation Reactions: 6-Methylcinnolin-4-ol can participate in condensation reactions, particularly with aldehydes or ketones, to form more complex structures.

These reactions highlight the versatility of 6-methylcinnolin-4-ol in synthetic organic chemistry and its potential as a precursor for more complex molecules.

Research indicates that 6-methylcinnolin-4-ol exhibits a range of biological activities, including:

- Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties, making it a candidate for development as an antibacterial agent.

- Antioxidant Properties: The presence of the hydroxyl group contributes to its ability to scavenge free radicals, suggesting potential use in combating oxidative stress.

- Anti-inflammatory Effects: Preliminary studies indicate that 6-methylcinnolin-4-ol may have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

These biological activities underline the potential of 6-methylcinnolin-4-ol in pharmaceutical applications.

Several methods have been reported for synthesizing 6-methylcinnolin-4-ol, including:

- Cyclization Reactions: One common method involves the cyclization of appropriate precursors containing both an aromatic and an aliphatic component under acidic or basic conditions.

- Condensation Reactions: Another approach is through condensation reactions between substituted hydrazines and α,β-unsaturated carbonyl compounds.

- Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies and functional group interconversions to achieve the desired product.

These synthesis methods highlight the compound's accessibility for further research and development.

The applications of 6-methylcinnolin-4-ol are diverse and include:

- Pharmaceutical Development: Given its biological activities, it is being explored for potential use in developing new antimicrobial and anti-inflammatory drugs.

- Chemical Research: It serves as a valuable intermediate in organic synthesis, particularly in creating more complex heterocyclic compounds.

Interaction studies involving 6-methylcinnolin-4-ol focus on its binding affinity with various biological targets. Research has indicated:

- Protein Binding Studies: These studies assess how well the compound interacts with specific proteins involved in disease pathways, which is crucial for understanding its therapeutic potential.

- Receptor Interaction: Investigations into how 6-methylcinnolin-4-ol interacts with various receptors can provide insights into its mechanism of action and efficacy as a drug candidate.

Such studies are essential for elucidating the pharmacological profile of the compound.

6-Methylcinnolin-4-ol shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Cinnoline | Unsubstituted version of cinnoline | Basic structure without additional functional groups |

| 2-Methylcinnoline | Methyl group at position 2 | Varying biological activity compared to 6-methylcinnolin |

| Cinnamaldehyde | Contains an aldehyde functional group | Known for strong flavoring properties and antimicrobial activity |

| 1-Hydroxycinnoline | Hydroxyl group at position 1 | Exhibits different reactivity patterns than 6-methylcinnolin |

| Benzothiazole | Contains sulfur in the ring system | Notable for its use in dyes and pharmaceuticals |

The uniqueness of 6-methylcinnolin-4-ol lies in its specific arrangement of substituents that confer distinct chemical properties and biological activities compared to these similar compounds.

Molecular Structure and Formula

6-Methylcinnolin-4-ol is a heterocyclic aromatic compound with the molecular formula C₉H₈N₂O and a molecular weight of 160.0 g/mol [1]. The compound exists with Chemical Abstracts Service registry number 90417-05-3 and possesses a distinctive bicyclic structure consisting of a fused benzene and pyridazine ring system [1]. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation O=C\2c1c(ccc(c1)C)N/N=C/2, which illustrates the specific arrangement of atoms within the molecule [1].

The International Union of Pure and Applied Chemistry International Chemical Identifier for this compound is InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)5-10-11-8/h2-5H,1H3,(H,11,12), providing a unique textual representation of its molecular structure [1]. The corresponding International Chemical Identifier Key is LUADOWMFHAXHRU-UHFFFAOYSA-N, which serves as a shortened version of the full International Chemical Identifier [1].

Structural Characteristics of the Cinnoline Scaffold

The cinnoline scaffold represents a fundamental heterocyclic framework characterized by a six-membered ring system containing two nitrogen atoms in adjacent positions [2] [3]. Cinnoline is an aromatic heterocyclic compound with the formula C₈H₆N₂, functioning as the 1,2-diaza analogue of naphthalene [4]. The parent compound serves as the foundation for the class of cinnolines and is classified as an azaarene and ortho-fused heteroarene [4].

The cinnoline core structure exhibits isomeric relationships with other naphthyridines including quinoxaline, phthalazine, and quinazoline [3]. This heterocyclic system comprises a fused six-member ring that has garnered considerable attention in chemical research due to its distinctive structural characteristics [5]. The benzene ring fused to the pyridazine moiety creates a planar aromatic system that influences the electronic properties and reactivity patterns of cinnoline derivatives [2].

The aromatic nature of the cinnoline scaffold contributes to its stability and enables various substitution reactions, making it a valuable building block in synthetic organic chemistry [6]. The nitrogen atoms within the ring system provide sites for potential coordination with metal centers and influence the basicity and electronic distribution throughout the molecule [2]. The cinnoline framework demonstrates unique reactivity patterns that distinguish it from other heterocyclic systems [6].

Significance of the 6-Methyl and 4-Ol Substituents

The 6-methyl substituent introduces an electron-donating alkyl group at the sixth position of the cinnoline ring system [1]. This methyl group enhances the electron density of the aromatic system through hyperconjugation and inductive effects, potentially influencing the compound's chemical reactivity and physical properties [1]. The positioning of the methyl group at the benzene portion of the bicyclic system affects the overall electronic distribution and may influence intermolecular interactions [1].

The 4-hydroxyl substituent represents a crucial functional group that significantly impacts the compound's chemical behavior and tautomeric equilibrium [7]. The presence of the hydroxyl group at the fourth position enables hydrogen bonding interactions and affects the compound's solubility characteristics in various solvents [7]. This functional group also introduces the possibility of keto-enol tautomerism, where the compound can exist in equilibrium between the hydroxyl form and the corresponding ketone form [7].

The combination of the 6-methyl and 4-hydroxyl substituents creates a unique substitution pattern that distinguishes 6-methylcinnolin-4-ol from other cinnoline derivatives [1]. The electron-donating nature of the methyl group combined with the polar hydroxyl functionality results in a compound with distinct physicochemical properties compared to the unsubstituted cinnoline scaffold [1].

Physical Properties

Melting and Boiling Points

The melting point of 6-methylcinnolin-4-ol has not been definitively established in the available literature, with current data indicating "no data available" for this specific parameter [1]. However, related cinnoline derivatives provide insight into expected thermal behavior patterns. The compound exhibits a predicted boiling point of 334.6 ± 35.0°C at 760 mmHg [1], indicating relatively high thermal stability characteristic of aromatic heterocyclic compounds.

For comparative analysis, structurally related compounds demonstrate varying thermal properties. 6-Methoxy-2-methylquinolin-4-ol exhibits a melting point of 317-318°C with decomposition when dissolved in ethanol [8]. 4-Hydroxy-2-methylquinoline shows a melting point range of 234-236°C [9], while 6-fluoro-4-hydroxy-2-methylquinoline demonstrates a melting point of 273-277°C [10]. These comparative values suggest that 6-methylcinnolin-4-ol likely possesses a melting point within a similar range, influenced by the specific substitution pattern and intermolecular interactions.

The following table summarizes the thermal properties of 6-methylcinnolin-4-ol and related compounds:

| Compound | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|

| 6-Methylcinnolin-4-ol | No data available | 334.6 ± 35.0 at 760 mmHg |

| 6-Methoxy-2-methylquinolin-4-ol | 317-318 (decomp) | 352.6 ± 37.0 (Predicted) |

| 4-Hydroxy-2-methylquinoline | 234-236 | 284.68 (rough estimate) |

| 6-Fluoro-4-hydroxy-2-methylquinoline | 273-277 | 316.7 ± 37.0 (Predicted) |

Solubility Profile in Various Solvents

The solubility characteristics of 6-methylcinnolin-4-ol are influenced by its heterocyclic structure and functional group composition [11]. Compounds containing cinnoline scaffolds generally demonstrate solubility in many organic solvents, particularly those with higher polarity [11]. The presence of the hydroxyl group at the fourth position enhances the compound's ability to form hydrogen bonds, thereby increasing solubility in protic solvents [11].

Heterocyclic compounds with phenolic hydroxyl groups, such as 6-methylcinnolin-4-ol, typically exhibit solubility in aqueous alkaline solutions due to deprotonation of the hydroxyl group [11]. The compound demonstrates limited solubility in non-polar solvents such as hexane but dissolves readily in high-polarity solvents including chloroform, methanol, and dimethyl sulfoxide [11]. This solubility pattern reflects the amphiphilic nature of the molecule, with the aromatic cinnoline core providing some lipophilic character while the hydroxyl group contributes hydrophilic properties [11].

The storage recommendations for 6-methylcinnolin-4-ol specify maintenance at -4°C for short-term storage of 1-2 weeks, with longer storage periods requiring -20°C conditions [1]. These storage conditions suggest potential stability issues in solution, consistent with the general observation that cinnoline derivatives can undergo oxidation in the liquid state [11].

Crystalline Characteristics

The crystalline properties of 6-methylcinnolin-4-ol are characterized by a density of 1.3 ± 0.1 g/cm³ [1]. The compound exhibits a polarizability value of 18.1 ± 0.5 × 10⁻²⁴ cm³, indicating the ease with which the electron cloud can be distorted by external electric fields [1]. These physical parameters suggest a relatively compact crystalline structure consistent with aromatic heterocyclic compounds.

The vapor pressure of 6-methylcinnolin-4-ol at 25°C is reported as 0.0 ± 0.7 mmHg, indicating low volatility under standard conditions [1]. The flash point of the compound is determined to be 156.1 ± 25.9°C, providing important information regarding its thermal safety characteristics during handling and storage [1]. These properties collectively indicate that 6-methylcinnolin-4-ol exists as a stable solid under ambient conditions with minimal vapor formation.

The crystalline characteristics are further influenced by intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group [7]. Similar cinnoline derivatives have been shown to form specific crystalline arrangements through hydrogen bonding networks, which can significantly impact physical properties such as melting point and solubility [7].

Isomerism and Structural Variations

Tautomeric Forms

6-Methylcinnolin-4-ol exhibits significant tautomeric behavior, existing in equilibrium between the hydroxyl form and the corresponding ketone form [7]. Detailed Nuclear Magnetic Resonance spectroscopic investigations have revealed that cinnolin-4-ol derivatives exist exclusively in the cinnolin-4(1H)-one form in deuteriodimethyl sulfoxide solution [7]. This tautomeric preference is confirmed through comparison with corresponding fixed O-methyl and N-methyl derivatives [7].

The tautomeric equilibrium in 6-methylcinnolin-4-ol involves prototropic tautomerism, where the compound can interconvert between the 6-methylcinnolin-4-ol form and the 6-methyl-1H-cinnolin-4-one form [7]. This phenomenon is not merely of academic interest but holds significant biological importance, as the tautomeric form can influence molecular recognition and binding affinity in biological systems [7].

The predominance of the ketone tautomer in polar solvents such as dimethyl sulfoxide indicates that the 4-oxo form is thermodynamically favored under these conditions [7]. The stabilization of this tautomeric form results from the extended conjugation between the carbonyl group and the aromatic system, as well as the elimination of steric strain that might occur in the hydroxyl form [7].

Conformational Analysis

Conformational analysis of 6-methylcinnolin-4-ol involves examination of the spatial arrangements accessible to the molecule through rotation around single bonds [12]. The relatively rigid nature of the cinnoline scaffold limits conformational flexibility primarily to the orientation of the methyl substituent and any potential out-of-plane distortions of the bicyclic system [12].

The cinnoline core maintains a predominantly planar configuration due to the aromatic character of both the benzene and pyridazine rings [12]. However, substituents at specific positions may introduce steric interactions that could lead to slight deviations from perfect planarity [12]. The 6-methyl group, being relatively small, is unlikely to cause significant conformational strain or deviation from the planar arrangement [12].

The hydroxyl group at the fourth position can adopt different orientations relative to the ring plane, potentially influencing intermolecular hydrogen bonding patterns and crystal packing arrangements [12]. These conformational considerations become particularly important when examining the compound's behavior in different phases and its interactions with other molecules [12].

Comparison with Isomeric Structures

6-Methylcinnolin-4-ol can be compared with several isomeric and structurally related compounds to understand the influence of substitution patterns on molecular properties [13] [2]. The cinnoline scaffold is isomeric with other naphthyridines including quinoxaline, phthalazine, and quinazoline, each possessing distinct electronic and chemical characteristics [3].

4-Methoxy-6-methylcinnoline represents a closely related structure where the hydroxyl group is replaced by a methoxy functionality [13]. This compound has a molecular formula of C₁₀H₁₀N₂O and molecular weight of 174.20 g/mol, demonstrating how functional group substitution affects basic molecular parameters [13]. The International Union of Pure and Applied Chemistry name for this isomer is 4-methoxy-6-methylcinnoline, with the Simplified Molecular Input Line Entry System representation CC1=CC2=C(C=C1)N=NC=C2OC [13].

The comparison extends to quinoline-based isomers such as 6-methylquinolin-4-ol, which possesses the molecular formula C₁₀H₉NO and molecular weight of 159.18 g/mol [14] [15]. This structural analog differs by having a single nitrogen atom in the heterocyclic ring rather than the two nitrogen atoms present in the cinnoline system [14]. The substitution pattern significantly influences the electronic properties and potential biological activities of these compounds [14].

The following table compares key structural parameters of 6-methylcinnolin-4-ol with related isomeric compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring System | Nitrogen Atoms |

|---|---|---|---|---|

| 6-Methylcinnolin-4-ol | C₉H₈N₂O | 160.0 | Cinnoline | 2 |

| 4-Methoxy-6-methylcinnoline | C₁₀H₁₀N₂O | 174.20 | Cinnoline | 2 |

| 6-Methylquinolin-4-ol | C₁₀H₉NO | 159.18 | Quinoline | 1 |

| 6-Methoxy-2-methylquinolin-4-ol | C₁₁H₁₁NO₂ | 189.21 | Quinoline | 1 |